molecular formula C22H14N2O4 B12912117 (1,1'-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester CAS No. 29007-24-7

(1,1'-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester

Cat. No.: B12912117
CAS No.: 29007-24-7
M. Wt: 370.4 g/mol
InChI Key: UZYRQDRKLXFXAY-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester: is an organic compound that combines the structural features of biphenyl, carboxylic acid, and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester typically involves the esterification of (1,1’-Biphenyl)-2-carboxylic acid with 7-nitro-8-quinolinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The biphenyl and quinoline rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen gas with a palladium catalyst can be used for the reduction of the nitro group.

    Reduction: Acidic or basic hydrolysis conditions can be employed for the ester group.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the aromatic rings.

Major Products:

    Reduction of the nitro group: 7-amino-8-quinolinyl ester of (1,1’-Biphenyl)-2-carboxylic acid.

    Hydrolysis of the ester group: (1,1’-Biphenyl)-2-carboxylic acid and 7-nitro-8-quinolinol.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of fluorescent probes for biological imaging.
  • May serve as a precursor for bioactive compounds.

Medicine:

  • Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry:

  • Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester largely depends on its specific application. For instance, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In pharmacological applications, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    (1,1’-Biphenyl)-2-carboxylic acid, 8-quinolinyl ester: Lacks the nitro group, which may affect its reactivity and applications.

    (1,1’-Biphenyl)-2-carboxylic acid, 7-amino-8-quinolinyl ester: The amino group can introduce different chemical properties and potential biological activities.

Uniqueness: The presence of both the nitro group and the quinoline moiety in (1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester makes it unique. The nitro group can participate in various chemical reactions, while the quinoline moiety can enhance its potential as a ligand or bioactive compound.

Properties

CAS No.

29007-24-7

Molecular Formula

C22H14N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) 2-phenylbenzoate

InChI

InChI=1S/C22H14N2O4/c25-22(18-11-5-4-10-17(18)15-7-2-1-3-8-15)28-21-19(24(26)27)13-12-16-9-6-14-23-20(16)21/h1-14H

InChI Key

UZYRQDRKLXFXAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC3=C(C=CC4=C3N=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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